molecular formula C12H9NO2 B194265 4-(Pyridin-2-yl)benzoic acid CAS No. 4385-62-0

4-(Pyridin-2-yl)benzoic acid

Cat. No. B194265
CAS RN: 4385-62-0
M. Wt: 199.2 g/mol
InChI Key: AQIPNZHMXANQRC-UHFFFAOYSA-N
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Patent
US06300519B1

Procedure details

12.85 g (60.2 mmol) of 4-(pyridin-2-yl)-benzoic acid methyl ester in 125 ml of methanol and 67 ml of 1N sodium hydroxide solution are stirred at room temperature for 6 hours. The resulting solution is partially concentrated by evaporation; the aqueous residue is extracted with ethyl acetate and acidified to pH≈1.5 with 2N HCl solution. The title compound precipitates out and can be filtered off and washed with water: TLC (ethyl acetate): Rf=0.35; FAB MS (M+H)+=200.
Quantity
12.85 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:6][CH:5]=1>CO.[OH-].[Na+]>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:16])=[O:2])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.85 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C1=NC=CC=C1)=O
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Name
Quantity
67 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution is partially concentrated by evaporation
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The title compound precipitates out and
FILTRATION
Type
FILTRATION
Details
can be filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.